Lithium bis(oxalate)borate (LiBOB) is a halogen-free, chelated borate salt primarily procured as an electrolyte additive or alternative primary salt for advanced lithium-ion and lithium-metal batteries. Unlike conventional fluorinated salts, LiBOB is characterized by its exceptional bulk thermal stability (up to ~300 °C) and its ability to form a robust, cross-linked Solid Electrolyte Interphase (SEI) on carbonaceous and lithium metal anodes. Because it does not contain labile fluorine, it inherently eliminates the risk of hydrofluoric acid (HF) generation, a critical degradation pathway in standard battery systems. These properties make it a targeted selection for high-temperature formulations, high-voltage cathode stabilization, and dual-salt systems requiring aggressive current collector passivation.
Direct 1:1 substitution of the industry-standard lithium hexafluorophosphate (LiPF6) with LiBOB is rarely viable due to LiBOB's significantly lower solubility in linear carbonates and its correspondingly lower room-temperature ionic conductivity (roughly half that of LiPF6). Furthermore, while the closely related lithium difluoro(oxalato)borate (LiDFOB) offers better solubility and lower viscosity, LiBOB is specifically procured when absolute halogen-free thermal stability is mandated. Standard LiPF6 begins bulk thermal decomposition at 80 °C, generating corrosive LiF and PF5, which subsequently form HF in the presence of trace moisture. This HF dissolves transition metals from the cathode and degrades the SEI. Consequently, buyers select LiBOB either as a low-concentration (1–2 wt%) film-forming additive to stabilize LiPF6 systems, or as a primary salt in specialized solvents (like γ-butyrolactone) specifically engineered for continuous operation at elevated temperatures (≥60 °C) where generic fluorinated salts catastrophically fail [1].
In elevated temperature environments, standard fluorinated salts degrade rapidly. Bulk LiBOB demonstrates thermal stability up to 300 °C, whereas bulk LiPF6 decomposes at approximately 80 °C. In functional cell testing at 60 °C using NMC cathodes, electrolytes utilizing LiBOB maintained 77.6% of their initial discharge capacity after 100 cycles. In direct contrast, the standard LiPF6 reference electrolyte retained only 28.6% capacity under identical conditions due to severe oxidative decomposition and transition metal dissolution .
| Evidence Dimension | Capacity retention at 60 °C (100 cycles) and bulk decomposition temperature |
| Target Compound Data | LiBOB: ~300 °C bulk stability; 77.6% capacity retention at 60 °C |
| Comparator Or Baseline | LiPF6: ~80 °C bulk stability; 28.6% capacity retention at 60 °C |
| Quantified Difference | +49% absolute improvement in capacity retention at 60 °C; +220 °C higher bulk thermal stability |
| Conditions | NMC cathode half-cells / full-cells cycled at 60 °C; bulk TGA/DSC thermal analysis |
Drives the procurement of LiBOB for battery packs subjected to high thermal stress (e.g., aerospace, heavy industrial, or fast-charging EV applications) where LiPF6 cannot survive.
Next-generation electrolytes frequently utilize imide salts like LiTFSI or LiFSI for their high conductivity, but these salts cause severe anodic dissolution (pitting corrosion) of aluminum current collectors at voltages above 3.8 V (vs Li/Li+). The addition of LiBOB effectively arrests this corrosion by reacting to form a robust, insoluble AlB2O3/B2O3 passivation layer on the aluminum surface. Electrochemical evaluations show that while pure LiTFSI fails to protect Al at high potentials, the incorporation of LiBOB stabilizes the aluminum current collector to potentials exceeding 4.0 V, comparable to the passivation achieved by LiPF6, but without the associated HF generation risks [1].
| Evidence Dimension | Aluminum current collector anodic stability (cut-off voltage) |
| Target Compound Data | LiBOB (as additive): Passivates Al up to >4.0 V vs Li/Li+ via AlB2O3/B2O3 layer |
| Comparator Or Baseline | LiTFSI (baseline): Soluble corrosion products, fails at 3.8 V vs Li/Li+ |
| Quantified Difference | Extension of anodic stability window by >0.2 V; complete suppression of pitting corrosion |
| Conditions | Chronoamperometry and cyclic voltammetry of Al foil in imide-based electrolytes |
Essential for formulation engineers designing high-voltage, high-conductivity dual-salt electrolytes (e.g., LiTFSI/LiBOB) who must mitigate catastrophic current collector failure.
The utility of LiBOB as a sacrificial film-forming additive is dictated by its reduction potential. Differential capacity plots reveal that the BOB- anion reduces at approximately 1.75 V (vs Li/Li+), which is higher than the reduction potentials of standard carbonate solvents. This early reduction prevents continuous solvent exfoliation on graphite by forming a dense, cross-linked oligomeric borate SEI. While LiDFOB yields a more flexible SEI due to LiF incorporation, LiBOB's purely organic/borate SEI is highly effective at blocking transition metal crossover and is preferred when absolute fluorine-free interphases are required[1].
| Evidence Dimension | Sacrificial reduction potential for SEI formation |
| Target Compound Data | LiBOB: Reduces at ~1.75 V vs Li/Li+ to form cross-linked borate SEI |
| Comparator Or Baseline | Standard carbonate solvents / LiPF6: Reduce at lower potentials (<1.0 V), leading to extensive solvent co-intercalation |
| Quantified Difference | ~0.75 V earlier reduction potential, ensuring preferential SEI formation |
| Conditions | Differential capacity analysis (dQ/dV) during initial formation cycles on carbonaceous anodes |
Allows battery manufacturers to use LiBOB as a targeted 1-2% additive to pre-form a stable SEI during the first charge cycle, significantly extending long-term cycle life.
Directly leveraging its 300 °C bulk thermal stability, LiBOB is procured as a primary salt or high-concentration additive in specialized cells operating at ≥60 °C. In these environments, standard LiPF6 thermally degrades and generates HF, whereas LiBOB maintains capacity retention and prevents transition metal dissolution [1].
For next-generation high-conductivity electrolytes utilizing LiTFSI or LiFSI, LiBOB is an essential co-salt. It is added to passivate the aluminum current collector by forming an insoluble AlB2O3/B2O3 layer, enabling high-voltage operation (>4.0 V) without the severe pitting corrosion normally caused by imide salts [1].
Due to its high reduction potential (~1.75 V vs Li/Li+), LiBOB is widely used at 0.5–2.0 wt% in standard LiPF6 electrolytes. It reduces before carbonate solvents during the initial formation cycle, creating a robust, cross-linked borate Solid Electrolyte Interphase (SEI) that prevents solvent co-intercalation and extends cycle life[1].
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